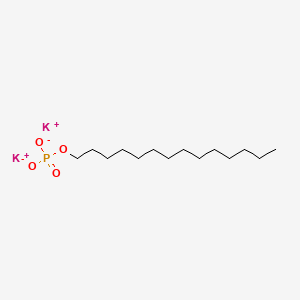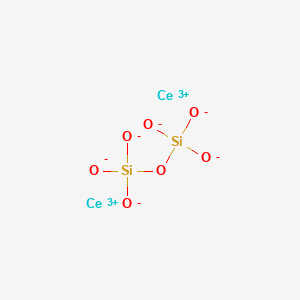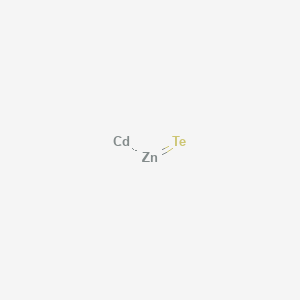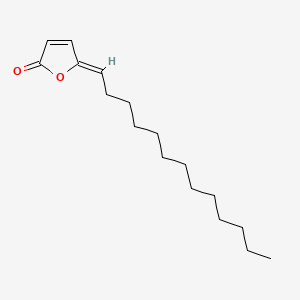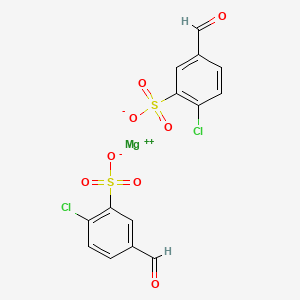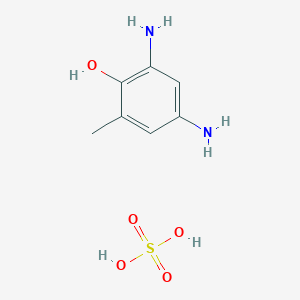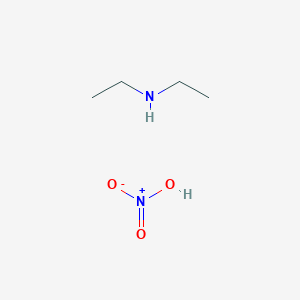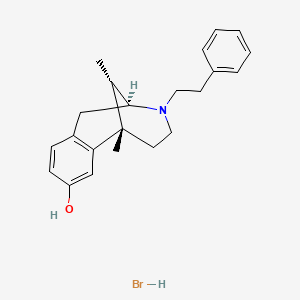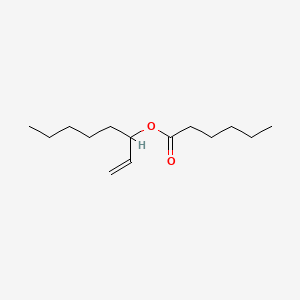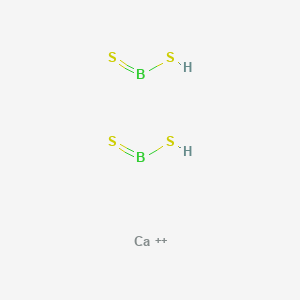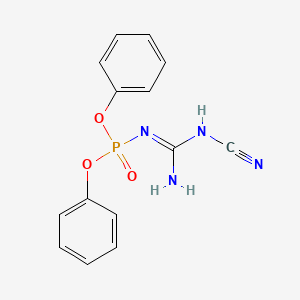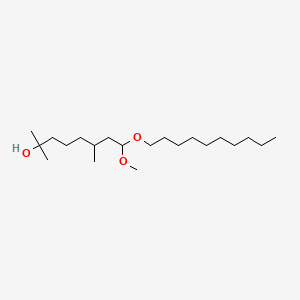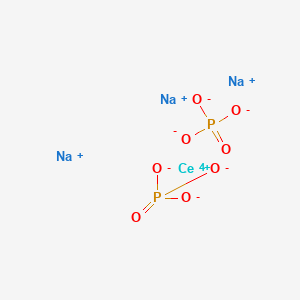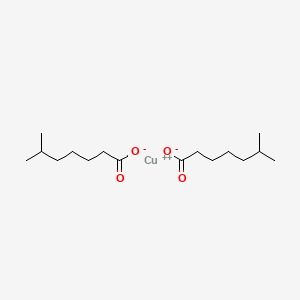
Copper(II) isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) isooctanoate is an organometallic compound where copper is coordinated with isooctanoic acid. This compound is known for its applications in various fields, including catalysis, antimicrobial activity, and as a precursor for other copper-based compounds. The presence of copper in the +2 oxidation state allows it to participate in various chemical reactions, making it a versatile compound in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) isooctanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with isooctanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction can be represented as: [ \text{CuO} + 2 \text{C}8\text{H}{15}\text{COOH} \rightarrow \text{Cu(C}8\text{H}{15}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of copper(II) sulfate and isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as recrystallization or solvent extraction to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Copper(II) can be reduced to copper(I) or elemental copper in the presence of reducing agents.
Reduction: this compound can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed:
Oxidation: Copper(I) compounds or elemental copper.
Reduction: Copper(III) or higher oxidation state compounds.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II) isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties and is used in the development of antimicrobial coatings and materials.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Used in the production of paints, coatings, and as a stabilizer in plastics.
Mecanismo De Acción
Copper(II) isooctanoate can be compared with other copper(II) carboxylates such as copper(II) acetate, copper(II) stearate, and copper(II) naphthenate. While all these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. This uniqueness makes it suitable for specific applications where other copper(II) carboxylates may not be as effective.
Comparación Con Compuestos Similares
- Copper(II) acetate
- Copper(II) stearate
- Copper(II) naphthenate
- Copper(II) benzoate
Copper(II) isooctanoate stands out due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
84082-87-1 |
|---|---|
Fórmula molecular |
C16H30CuO4 |
Peso molecular |
349.95 g/mol |
Nombre IUPAC |
copper;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
UNJRQZGKWZTXSH-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


